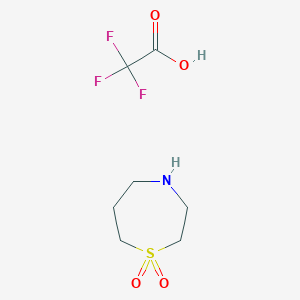

1,4-Thiazepane-1,1-dioxide trifluoro acetate

Description

Introduction to 1,4-Thiazepane-1,1-dioxide Trifluoroacetate

1,4-Thiazepane-1,1-dioxide trifluoroacetate belongs to the class of heterocyclic compounds known as thiazepanes, which are characterized by seven-membered ring structures containing both sulfur and nitrogen heteroatoms. The parent compound, 1,4-thiazepane-1,1-dioxide, features a saturated ring system where the sulfur atom is oxidized to form a sulfone group, creating two sulfur-oxygen double bonds. This oxidation state significantly influences the compound's chemical reactivity and biological properties compared to the unoxidized thiazepane ring system.

The trifluoroacetate salt form of this compound has gained particular attention due to its enhanced chemical properties. Trifluoroacetic acid, from which the trifluoroacetate anion is derived, is known for its strong acidic character with a dissociation constant approximately 34,000 times higher than acetic acid. This exceptional acidity stems from the highly electronegative fluorine atoms in the trifluoromethyl group, which stabilize the conjugate base through electron-withdrawing effects. When combined with 1,4-thiazepane-1,1-dioxide, the resulting salt exhibits improved solubility characteristics and chemical stability compared to the free base form.

The structural complexity of 1,4-thiazepane-1,1-dioxide trifluoroacetate arises from the combination of multiple functional groups within a single molecular entity. The thiazepane ring provides conformational flexibility while maintaining structural integrity, the sulfone group introduces polar character and potential hydrogen bonding capabilities, and the trifluoroacetate counterion contributes to the overall ionic character of the compound. This combination of features makes the compound particularly valuable for research applications where controlled chemical reactivity and enhanced solubility are desired.

Chemical databases and research literature have documented this compound under various identification systems, reflecting its growing importance in chemical research. The compound appears in major chemical databases including PubChem, ChemSpider, and various commercial chemical suppliers, each providing specific structural and property information. The availability of multiple data sources has enabled comprehensive characterization of the compound's physical and chemical properties, contributing to a better understanding of its potential applications in medicinal chemistry and related fields.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of 1,4-thiazepane-1,1-dioxide trifluoroacetate follows established conventions for heterocyclic compounds and organic salts. The compound's chemical identity encompasses multiple aspects including its systematic name, structural formula, registry numbers, and relationship to related chemical entities. Understanding these various identification methods is crucial for researchers working with this compound and for ensuring accurate communication within the scientific community.

The systematic approach to naming this compound begins with the parent heterocyclic structure, 1,4-thiazepane, which indicates a seven-membered ring containing sulfur at position 1 and nitrogen at position 4. The addition of "1,1-dioxide" specifies the oxidation state of the sulfur atom, indicating the presence of two oxygen atoms double-bonded to the sulfur, creating a sulfone functional group. The "trifluoroacetate" designation identifies the counterion present in the salt form of the compound, derived from trifluoroacetic acid through deprotonation.

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds and their salt forms. According to chemical database sources, the compound is designated as "1,4-thiazepane 1,1-dioxide trifluoroacetate". Alternative nomenclature variations include "1,4-thiazepane-1,1-dioxide trifluoro acetate" and "1,4-Thiazepane 1,1-dioxide 2,2,2-trifluoroacetate", reflecting different formatting conventions while maintaining the essential structural information.

The molecular formula of 1,4-thiazepane-1,1-dioxide trifluoroacetate has been reported with some variation across different sources. Multiple chemical suppliers and databases report the formula as C₇H₁₂F₃NO₄S with a molecular weight of 263.24 grams per mole. However, some sources indicate the formula as C₈H₁₄F₃NO₃S with a molecular weight of 261.26 grams per mole. This discrepancy likely reflects different hydration states or solvate forms of the compound.

The structural representation of the compound can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for one reported form is "O=S1(CCNCCC1)=O.O=C(O)C(F)(F)F", which clearly shows the separate ionic components: the 1,4-thiazepane-1,1-dioxide cation and the trifluoroacetate anion. The International Chemical Identifier representation provides additional structural detail: "InChI=1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7)", showing the connectivity and hydrogen distribution within the molecule.

CAS Registry and Alternative Designations

The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical substances, and 1,4-thiazepane-1,1-dioxide trifluoroacetate has been assigned multiple registry numbers reflecting different aspects of its chemical identity. The primary CAS number for this compound is 756815-81-3, which appears consistently across multiple chemical suppliers and databases. This registry number specifically identifies the trifluoroacetate salt form of the compound.

An alternative CAS number, 1990119-58-8, has also been associated with this compound in some databases. This secondary registry number may reflect different preparation methods, purity specifications, or crystalline forms of the same chemical entity. The existence of multiple CAS numbers for what appears to be the same compound is not uncommon in chemical databases, particularly for compounds that can exist in different salt forms or hydration states.

The parent compound, 1,4-thiazepane-1,1-dioxide without the trifluoroacetate counterion, has its own distinct CAS registry number of 756815-81-3. Additionally, related compounds in this chemical family include the hydrochloride salt form with CAS number 595597-04-9, demonstrating the systematic approach to cataloging different salt forms of the same basic chemical structure.

Chemical database identifiers extend beyond CAS registry numbers to include various other cataloging systems. The compound has been assigned MDL numbers including MFCD19443977, which are used in chemical inventory management systems. ChemSpider, a chemical structure database, has cataloged the parent 1,4-thiazepane-1,1-dioxide structure under ChemSpider ID 25991640, providing additional cross-referencing capabilities for researchers.

Relationship to Trifluoroacetate Anion Derivatives

The trifluoroacetate anion component of 1,4-thiazepane-1,1-dioxide trifluoroacetate belongs to a broader class of trifluoroacetate-containing compounds that are widely used in chemical research and pharmaceutical applications. Trifluoroacetate, with the molecular formula C₂F₃O₂⁻, exists as the conjugate base of trifluoroacetic acid and carries a formal negative charge. This anion is characterized by its high stability and strong electron-withdrawing properties due to the presence of three fluorine atoms bonded to the methyl carbon adjacent to the carboxylate group.

The relationship between 1,4-thiazepane-1,1-dioxide trifluoroacetate and other trifluoroacetate derivatives demonstrates the versatility of this anion as a counterion for various organic cations. Trifluoroacetic acid and its derivatives are commonly employed in organic synthesis due to their unique properties, including high acidity, volatility, and compatibility with organic solvents. These characteristics make trifluoroacetate salts particularly valuable for applications where controlled release of the active compound or enhanced solubility is required.

The formation of trifluoroacetate salts typically involves the reaction of the free base form of an organic compound with trifluoroacetic acid. In the case of 1,4-thiazepane-1,1-dioxide, the nitrogen atom in the ring system can accept a proton from trifluoroacetic acid, resulting in the formation of the ionic salt. This acid-base reaction creates a stable ionic compound where the positively charged 1,4-thiazepane-1,1-dioxide cation is electrostatically associated with the negatively charged trifluoroacetate anion.

Related compounds in chemical databases include various other trifluoroacetate salts that share similar structural features or chemical properties. For example, chemical suppliers offer numerous pharmaceutical intermediates and research compounds in trifluoroacetate salt forms, reflecting the widespread utility of this counterion in medicinal chemistry. The systematic study of trifluoroacetate derivatives has contributed to a better understanding of structure-activity relationships in drug discovery and chemical synthesis applications.

Properties

IUPAC Name |

1,4-thiazepane 1,1-dioxide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.C2HF3O2/c7-9(8)4-1-2-6-3-5-9;3-2(4,5)1(6)7/h6H,1-5H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMGFQFURXPBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)(=O)C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,4-Thiazepane-1,1-dioxide trifluoro acetate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

This compound is characterized by its unique thiazepane ring structure, which contributes to its chemical reactivity and biological properties. The trifluoroacetate moiety enhances its solubility and stability, making it suitable for various biological applications.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar thiazepane structures have been shown to interact with various biological targets including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly in the central nervous system.

- Cell Signaling Pathways : Influence on signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate potential as an anticancer agent.

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activity which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

Several case studies highlight the biological relevance of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. It demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type tested. The study also explored the mechanism behind this activity, suggesting that it may involve the induction of oxidative stress leading to apoptosis .

- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 263.24 g/mol

- Purity : Typically around 95%

The compound's structure contributes to its reactivity and potential applications in various fields, particularly in drug development and organic synthesis.

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of thiazepane structures exhibit promising anticancer properties. For instance, compounds similar to 1,4-thiazepane-1,1-dioxide trifluoro acetate have been tested for their ability to inhibit cancer cell proliferation. A derivative showed efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC values indicating significant cytotoxicity .

- The mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Antidepressant Synthesis

Organic Synthesis Applications

-

Synthesis of Heterocycles

- This compound is utilized as a starting material for synthesizing various heterocyclic compounds. Its unique chemical properties allow for the formation of spiro[indole-thiazepine] derivatives through one-pot reactions under mild conditions, yielding high product purity and efficiency .

- A notable example includes the synthesis of spiro[indole-3,4'-pyrazolo[3,4-e][1,4]thiazepine] derivatives with yields exceeding 89% using ultrasound-assisted methods.

-

Green Chemistry Approaches

- The compound has been incorporated into green chemistry methodologies that utilize environmentally benign solvents for reactions involving thiazepane derivatives. This approach not only enhances reaction efficiency but also reduces the environmental impact associated with traditional organic synthesis methods .

Material Science Applications

- Coatings and Polymers

- Due to its chemical stability and resistance to chemical agents, this compound is being explored for use in advanced coatings and polymer formulations. Its incorporation can improve the durability and performance of materials used in various industrial applications.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 1,4-thiazepane-1,1-dioxide trifluoroacetate, a comparative analysis with analogous compounds is provided below.

Structural Analogues

Physicochemical and Functional Differences

Counterion Impact: The trifluoroacetate counterion in the target compound enhances solubility in polar organic solvents (e.g., DMSO, acetonitrile) compared to the hydrochloride salt in the thiophene-substituted analogue, which may favor aqueous solubility . Trifluoroacetate is known to influence crystallinity and stability in solid-state formulations, whereas hydrochloride salts are often preferred for ionic interactions in biological systems .

This modification could enhance binding affinity to hydrophobic protein pockets in drug design . The trifluoroacetate derivative lacks such aromatic substituents but benefits from electron-withdrawing fluorine atoms, which may improve metabolic stability in vivo .

Research Findings and Limitations

- Synthetic Utility : The trifluoroacetate derivative’s synthetic versatility is highlighted by its commercial availability from suppliers like Arctom Scientific, which positions it as a key intermediate for high-throughput drug discovery .

- Comparative Data Gaps : Direct comparative studies on biological activity or pharmacokinetics between these analogues are scarce in publicly available literature. Further research is needed to quantify their relative efficacy in specific therapeutic contexts.

Q & A

Q. What are the key synthetic routes for preparing 1,4-Thiazepane-1,1-dioxide trifluoro acetate, and what experimental conditions ensure reproducibility?

The synthesis of structurally related 1,4-thiazepane derivatives often involves cyclization reactions under controlled conditions. For example, analogous compounds like 1,4-benzothiazine-1,1-dioxide derivatives are synthesized via condensation of 2-aminothiophenol with chloroacetic acid under alkaline aqueous conditions . For this compound, trifluoroacetylation likely follows ring formation. Key parameters include pH control (alkaline conditions), solvent selection (e.g., THF or water), and stoichiometric ratios of reactants. Reproducibility hinges on precise temperature control (room temperature to 40°C) and reaction monitoring via thin-layer chromatography (TLC) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Advanced analytical techniques are required:

- X-ray crystallography for definitive stereochemical confirmation (as used for related spiro-phosphazene compounds) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoroacetate integration and ring conformation.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or incomplete trifluoroacetylation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s bioactivity?

DFT calculations can predict electronic properties (e.g., charge distribution on the sulfone group) and correlate with experimental binding affinities. For instance, molecular docking studies on analogous benzothiazine derivatives revealed interactions with kinase targets like CK2, driven by hydrogen bonding and hydrophobic contacts . Researchers should:

- Optimize geometries using B3LYP/6-31G(d) basis sets.

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability .

Discrepancies between computational and experimental binding data may arise from solvent effects or protein flexibility, requiring iterative refinement of models.

Q. What strategies resolve contradictions in experimental vs. computational data for sulfone-containing heterocycles like 1,4-thiazepane derivatives?

Case studies on benzothiazine-1,1-dioxide derivatives show that discrepancies often stem from:

- Solvent polarization effects not accounted for in gas-phase DFT calculations.

- Conformational flexibility of the thiazepane ring in solution vs. rigid docking poses.

To mitigate, combine polarizable continuum models (PCM) in DFT and enhanced sampling MD techniques (e.g., metadynamics) . Cross-validation with spectroscopic data (e.g., NOESY for conformational analysis) is critical .

Q. How can enantiomeric purity of this compound be achieved, given its stereochemical complexity?

Chiral resolution methods for sulfoxides or sulfones include:

- Diastereomeric salt formation using chiral auxiliaries (e.g., R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, as in lansoprazole resolution) .

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and trifluoroacetic acid (TFA) in the mobile phase to enhance separation.

Monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral shift reagents in NMR .

Q. What are the challenges in characterizing trifluoroacetate counterion interactions in solid-state structures?

Trifluoroacetate ions often participate in weak C–F···H or F···π interactions, complicating crystallographic analysis. Strategies include:

- Low-temperature X-ray diffraction (<100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis to quantify intermolecular contacts.

Contrast with related compounds (e.g., perfluorinated sulfonic acid salts) shows that F···F interactions dominate packing arrangements .

Methodological Best Practices

Q. How should researchers handle discrepancies in purity assessments (e.g., ≥95% by HPLC vs. residual solvent signals in NMR)?

- Multi-method validation : Combine HPLC (with UV/ELSD detection), ¹H NMR (integrating residual proton signals), and elemental analysis.

- Quantitative ¹⁹F NMR using internal standards (e.g., hexafluorobenzene) to quantify trifluoroacetate content .

Q. What safety protocols are essential for handling trifluoroacetate derivatives?

- Use fume hoods and fluoropolymer-coated equipment to avoid corrosion.

- Monitor for HF release under high-temperature conditions (e.g., during distillation).

- Dispose of waste via specialized fluorochemical disposal services, as per ChemScene guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.